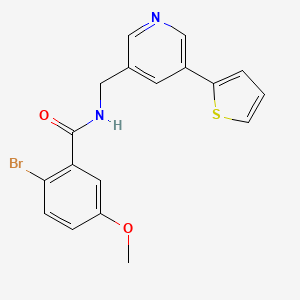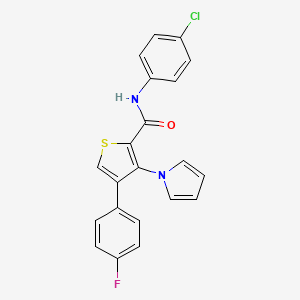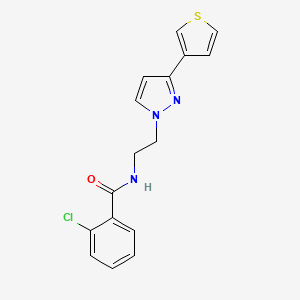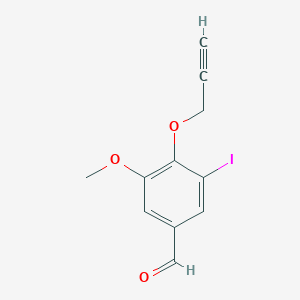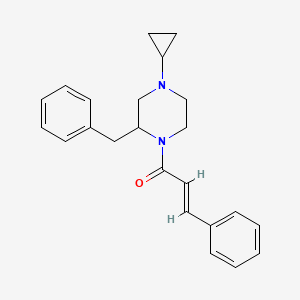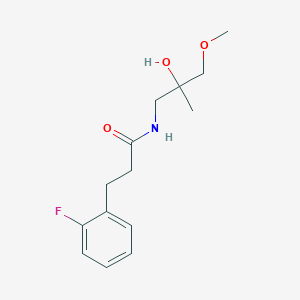
3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide" is not directly mentioned in the provided papers. However, the papers discuss various propanamide derivatives with substitutions that may influence the biological activity of these compounds. For instance, paper discusses the structure-activity relationships (SAR) of TRPV1 antagonists, which are propanamide derivatives with a fluorophenyl group and modifications in the C-region. Similarly, paper describes the synthesis of propan-1-ones with a fluorophenyl group and a hydroxy-methoxyphenyl group, which is structurally related to the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from precursors with fluorophenyl groups. For example, paper describes a three-step reaction sequence starting from 3,3'-difluorobenzophenone to synthesize a diphenylpropylamine NMDA receptor antagonist. Although the exact synthesis of "3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of propanamide derivatives is crucial for their biological activity. Paper discusses the crystal and calculated structure of a related propanamide, highlighting the importance of dihedral angles and weak hydrogen bonds in the three-dimensional structure. These structural features could be relevant to the compound of interest as well.
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for "3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide." However, paper describes the synthesis of a hybrid molecule involving a reaction between amphetamine and flurbiprofen. This suggests that propanamide derivatives can be synthesized through reactions involving amine and acid or acid derivative precursors.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives are influenced by their molecular structure. For instance, paper provides details on the crystal system, space group, and bond lengths and angles, which are essential for understanding the compound's properties. The antimicrobial activity of related compounds, as discussed in paper , also indicates the potential biological relevance of the physical and chemical properties of these molecules.
Scientific Research Applications
Pharmacokinetics and Metabolism in Preclinical Studies
A closely related compound, S-1, a member of potent selective androgen receptor modulators (SARMs), was studied for its pharmacokinetics and metabolism in rats, indicating its potential as a novel therapeutic agent. The study found S-1 to have a low clearance, moderate volume of distribution, and extensive metabolism, highlighting the importance of understanding molecular properties for the development of propanamide-based therapeutics (Di Wu et al., 2006).
Synthesis and Characterization for Chemical Studies
Another study focused on the synthesis and full characterization of a hybrid molecule, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, through a reaction between amphetamine and flurbiprofen. This research contributes to the development and understanding of propanamide derivatives in chemical synthesis (S. Manolov et al., 2022).
Antibacterial and Antifungal Applications
The synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines and their subsequent conversion into compounds with significant antibacterial activity illustrate the potential of propanamide derivatives in developing new antimicrobial agents. This approach offers a pathway to novel treatments for bacterial infections (N. S. Arutyunyan et al., 2017).
Discovery and Optimization for Cholesterol Absorption Inhibition
Research into 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235) demonstrated the compound's efficacy as an inhibitor of intestinal cholesterol absorption, showcasing the therapeutic potential of fluorophenyl propanamide derivatives in treating hypercholesterolemia (S. Rosenblum et al., 1998).
properties
IUPAC Name |
3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZZEKRUDVCSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1F)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

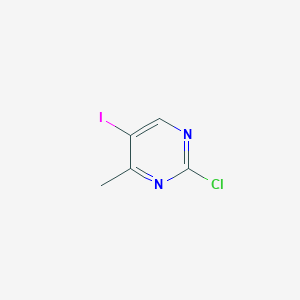
![2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2564798.png)
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2564800.png)
![4-Ethyl-5-fluoro-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2564802.png)
![3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2564804.png)
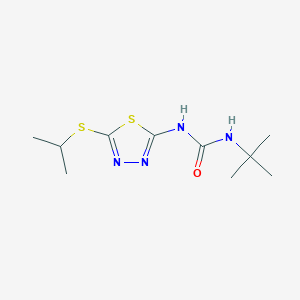
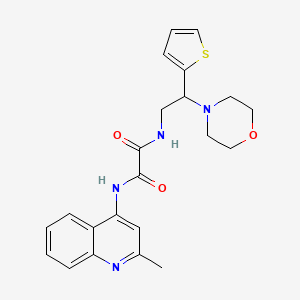
![1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2564809.png)
![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2564810.png)
